5,8-Monoepoxyretinoic acid
Overview
Description
5,8-Monoepoxyretinoic acid, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₈O₃ and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activity in Vitamin A Deficiency : 5,6-Epoxyretinoic acid, closely related to 5,8-monoepoxyretinoic acid, is a highly active metabolite of retinoic acid. It has potential therapeutic implications for vitamin A deficiency, suggesting its significant role in metabolic pathways related to vitamin A (McCormick et al., 1978).
Identification in Metabolic Pathways : 5,8-oxyretinoic acid was identified in the small intestine of vitamin A-deficient rats after a dose of retinoic acid, indicating it may be a natural product in these metabolic pathways (Napoli et al., 1978).
Therapeutic Potential : 5,6-monoepoxyretinoic acid demonstrates good growth response in vitamin A-deficient rats, being 157% as active as all-trans-retinyl acetate when given intraperitoneally. This suggests its therapeutic potential in treating vitamin A deficiency-related conditions (John et al., 1967).
Production Under Acidic Conditions : 5,8-oxyretinoic acid, identified as 8II, is likely produced from 5,6-epoxyretinoic acid under acidic conditions. This discovery was made in vitamin A-deficient rats dosed with retinoic acid (Napoli et al., 1978).
Mass Spectral Analysis : The mass spectral analysis of vitamin A analogs, including all-trans-retinoic acid and methyl-5,6-monoepoxyretinoate, reveals characteristic features that could be vital for understanding the metabolic and pharmacokinetic properties of these compounds (Reid et al., 1973).
Photoreaction Products : The photoreaction of methyl 5,8-epoxyretinoate in acetonitrile produces new products, offering insights into the chemical properties and potential applications of this compound derivatives (Wada et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
5,8-Monoepoxyretinoic acid is a metabolite of all-trans retinoic acid . All-trans retinoic acid is a metabolite of Vitamin A and adjusts its functions of cellular growth and differentiation . The primary targets of this compound are likely to be the same as those of all-trans retinoic acid, which include retinoic acid receptors (RARs) and retinoid X receptors (RXRs) .
Mode of Action
The compound interacts with its targets, the RARs and RXRs, to regulate cell growth, differentiation, and apoptosis
Biochemical Pathways
This compound is likely involved in the retinoic acid signaling pathway . This pathway plays a crucial role in regulating cell growth, differentiation, and apoptosis . The compound may also affect the expression of certain genes, such as members of the POU, PAX, and Kruppel-related families of transcription factors .
Pharmacokinetics
It is known that retinoids are extensively metabolized and only traces of unchanged drugs are eliminated in urine . The terminal elimination half-lives of related compounds, isotretinoin, etretinate, and acitretin after long-term treatment are up to 20 hours, 120 days, and 48 hours, respectively .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of all-trans retinoic acid, given their similar structures and targets . This includes the regulation of cell growth, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, it has been suggested that 5,8-oxyretinoic acid was produced from 5,6-epoxyretinoic acid under acidic conditions . .
Properties
IUPAC Name |
(2E,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSIDVGVRAXSE-JUPVTLSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C1C=C2C(CCCC2(O1)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112327 | |
Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001112327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3012-76-8 | |
Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3012-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Epoxytretinoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001112327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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